
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
Overview
Description
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS: 78685-51-5, MFCD21332873) is a cyclobutane-derived ester characterized by a strained four-membered ring substituted with two methyl groups, a ketone (oxo) group, and a methyl ester moiety . Its molecular formula is C₈H₁₂O₃ (molecular weight: 168.18 g/mol). This compound serves as a synthetic intermediate in organic chemistry, particularly in reactions exploiting ring strain for selective transformations. Its structural uniqueness arises from the cyclobutane ring, which imparts distinct reactivity compared to linear or larger cyclic analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The general reaction is as follows:
Cyclobutanecarboxylic acid+Methanol→Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid.
Reduction: Formation of 2,2-dimethyl-3-hydroxycyclobutanecarboxylate.
Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The cyclobutane ring structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 2,2-Dimethyl-3-Hydroxycyclobutanecarboxylate
- Structure : Differs by replacing the oxo group with a hydroxyl (-OH) group.
- Molecular Formula : C₈H₁₄O₃ (MW: 158.195 g/mol) .
- Key Properties :
- Applications : Used in pharmaceutical intermediates where hydrogen bonding is critical for biological activity.
2,2-Dimethyl-3-Oxocyclobutane-1-Carboxylic Acid
- Structure : The free acid form of the target compound.
- Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol) .
- Key Differences :
Methyl Cyclohexanecarboxylate Derivatives
- Examples : Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (CAS: 32767-46-7) .
- Structure : Six-membered cyclohexane ring with reduced ring strain.
- Key Differences :
Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure: Complex fused tricyclic diterpenoid backbone .
- Key Differences: Natural vs. Synthetic Origin: Diterpenoids are often isolated from plant resins, whereas cyclobutane derivatives are synthetic. Applications: Diterpenoids exhibit biological activities (e.g., antimicrobial), while cyclobutane esters are primarily used in materials science or asymmetric synthesis .
Data Tables
Table 1. Key Physical and Structural Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|---|
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate | C₈H₁₂O₃ | 168.18 | 78685-51-5 | Oxo, ester | Not reported | Not reported |
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | C₈H₁₄O₃ | 158.195 | 527751-16-2 | Hydroxyl, ester | 260.2±35.0 | 1.16±0.1 |
2,2-Dimethyl-3-oxocyclobutane-1-carboxylic acid | C₇H₁₀O₃ | 142.15 | 3183-43-5 | Oxo, carboxylic acid | Not reported | Not reported |
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | C₁₀H₁₆O₃ | 184.23 | 32767-46-7 | Oxo, ester | ~280–300 (predicted) | ~1.10 (predicted) |
Table 2. Reactivity Comparison
Compound | Reactivity Profile | Applications |
---|---|---|
This compound | High reactivity in ring-opening reactions due to cyclobutane strain; ketone enables nucleophilic additions. | Asymmetric catalysis, polymer precursors |
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | Moderate reactivity; hydroxyl group participates in ester hydrolysis or oxidation. | Pharmaceutical intermediates |
Diterpenoid methyl esters | Low reactivity; stability suited for natural product isolation and characterization. | Bioactive compound research |
Research Findings and Challenges
- Synthetic Accessibility : Cyclobutane derivatives require specialized methods like [2+2] photocycloadditions or strain-driven ring closures, whereas cyclohexane analogs are accessible via conventional esterification .
- Stability Issues : The target compound’s cyclobutane ring may decompose under prolonged storage or harsh conditions, necessitating inert atmospheres for handling .
Biological Activity
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS: 78685-51-5) is a cyclobutane derivative with a molecular formula of CHO and a molar mass of approximately 156.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Functional Groups : Methyl ester and ketone functionalities.
- Solubility : Slightly soluble in water, with better solubility in organic solvents.
- Synthesis : It can be synthesized through various organic reactions, including cyclization and esterification processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Inhibition of Melanin Biosynthesis : Preliminary studies suggest that this compound may inhibit enzymes involved in the melanogenesis pathway, potentially making it useful for treating skin pigmentation disorders.
- Anti-inflammatory Properties : Derivatives of this compound have shown promise as anti-inflammatory agents. The mechanisms involve modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.
- Analgesic Effects : Some studies indicate that compounds similar to this compound may possess analgesic properties, warranting further investigation into their therapeutic potential.
Table 1: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Inhibition of Melanin | Interaction with melanogenesis enzymes | |
Anti-inflammatory | Modulation of inflammatory mediators | |
Analgesic | Potential interaction with pain pathways |
Case Study: Melanin Biosynthesis Inhibition
A study conducted on the effects of this compound demonstrated its ability to inhibit melanin production in cultured melanocytes. The compound was found to significantly reduce melanin levels compared to control groups, suggesting its potential application in treating hyperpigmentation disorders. Further mechanistic studies are needed to identify the specific enzymes affected by the compound.
Case Study: Anti-inflammatory Activity
Research involving animal models has shown that derivatives of this compound exhibit significant anti-inflammatory effects. The compounds were administered to models of induced inflammation, resulting in reduced swelling and pain responses. The underlying mechanisms were linked to the inhibition of pro-inflammatory cytokines and mediators .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, and how can its purity be validated?
- Methodology : The compound is typically synthesized via cyclization reactions or esterification of cyclobutane derivatives. For example, nucleophilic acyl substitution using methyl chloride on a pre-formed 3-oxocyclobutanecarboxylic acid intermediate may yield the ester. Purity validation involves gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to detect impurities. High-purity batches (≥95%) are commercially available, as noted in supplier catalogs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the cyclobutane ring structure, methyl ester groups, and ketone position.
- IR Spectroscopy : Peaks at ~1700–1750 cm for ester carbonyl (C=O) and ketone groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHO, theoretical 170.0943 g/mol) .
Q. How can researchers experimentally determine the solubility and stability of this compound under varying conditions?
- Methodology : Solubility can be tested via gravimetric analysis in solvents (e.g., water, ethanol, DMSO). Stability studies under acidic/basic conditions or elevated temperatures may involve kinetic monitoring using UV-Vis spectroscopy or NMR. For example, the ketone group’s susceptibility to nucleophilic attack could be assessed by tracking degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or ester group variation) impact the reactivity of this compound?
- Methodology : Comparative studies with analogs like Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (lacking a methyl group) or Methyl 3-oxocyclobutanecarboxylate (different substituents) can reveal steric/electronic effects. Computational modeling (DFT) and kinetic experiments (e.g., reaction rates with Grignard reagents) provide mechanistic insights .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodology : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) clarifies structural ambiguities. Repetition under anhydrous conditions or recrystallization improves data reliability .
Q. What role does this compound play in synthesizing bioactive analogs, and how are these activities assessed?
- Methodology : The compound serves as a precursor for cyclobutane-based pharmacophores. Derivatives can be tested for antibacterial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition studies (e.g., cyclooxygenase). Structural analogs in antimicrobial research, such as chromium complexes of cyclobutane derivatives, provide reference activity profiles .
Q. How can synthetic pathways for this compound be optimized to enhance yield or reduce byproducts?
- Methodology : Reaction optimization includes:
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEUKBYFWMJNSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78685-51-5 | |
Record name | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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